molecular formula C4H2Cl2N2O B1419542 4,6-Dichloropyrimidin-5-ol CAS No. 425394-89-4

4,6-Dichloropyrimidin-5-ol

Cat. No. B1419542
M. Wt: 164.97 g/mol
InChI Key: ADPCZUINQXBXLP-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidin-5-ol is a chemical compound with the CAS Number: 425394-89-4 . It has a molecular weight of 164.98 and its IUPAC name is 4,6-dichloro-5-pyrimidinol . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 4,6-Dichloropyrimidin-5-ol involves the use of aluminum (III) chloride in dichloromethane at 0 - 50℃ for 6 hours . The reaction mixture is stirred vigorously at 50° C for 6 hours . After completion, the mixture is cooled to 0°C and aqueous HC1 solution (1 M, 400 mL) is added slowly followed by the addition of MeOH (100 mL) .


Molecular Structure Analysis

The InChI code for 4,6-Dichloropyrimidin-5-ol is 1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H . The InChI key is ADPCZUINQXBXLP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,6-Dichloropyrimidin-5-ol has a number of physicochemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.35 . Its water solubility is 0.557 mg/ml .

Scientific Research Applications

Synthesis Techniques and Mechanisms

  • Synthesis and Chlorination of Pyrimidin-4-ols : Studies have described the synthesis of pyrimidin-4-ols with 5-nitrogen functionality, detailing processes like chlorination to produce derivatives including 4,6-dichloro products (Harnden & Hurst, 1990).
  • 'Green' Synthesis Approaches : An improved synthesis method for 4,6-dichloropyrimidines, avoiding highly toxic reactants and yielding significant quantities, has been developed. The mechanism of chlorination with phosphoryl chloride was investigated, highlighting the importance of this method in nitrogen heterocycle chlorinations (Opitz et al., 2015).

Medicinal Chemistry and Biological Activities

  • Anti-HIV Activity : Carbocyclic analogues of 2',3'-didehydro-2',3'-dideoxyguanosine, synthesized from 2-amino-4,6-dichloropyrimidine, demonstrated potent and selective anti-HIV properties, making them significant in antiretroviral therapy research (Vince & Hua, 1990).
  • Inhibition of Nitric Oxide Production : 5-Substituted 2-amino-4,6-dichloropyrimidines showed inhibition of immune-activated nitric oxide production in mouse peritoneal cells, suggesting potential for anti-inflammatory applications (Jansa et al., 2014).
  • Antibacterial Activity : Some synthesized 4,6-dichloropyrimidine derivatives showed strong activity against human bacterial flora, indicating their potential as antibacterial agents (Fellahi et al., 1995).

Other Applications

  • Synthesis of Macrostructures : Dichloropyrimidine building blocks have been used in the synthesis of functional porphyrinoids, dendrimers, and heteracalix[n]arenes, showcasing their versatility in creating complex macrostructures (Maes & Dehaen, 2008).
  • Development of Fluorescent Sensors : Pyrimidine derivatives, including those related to 4,6-dichloropyrimidin-5-ol, have been used in creating sensors for metal ion detection and in bacterial cell imaging, demonstrating their utility in analytical chemistry (Yadav & Singh, 2018).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4,6-dichloropyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCZUINQXBXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666602
Record name 4,6-Dichloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrimidin-5-ol

CAS RN

425394-89-4
Record name 4,6-Dichloropyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyrimidin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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